Anhydrolutein III: A Technical Guide to its Discovery and Natural Occurrence
Anhydrolutein III: A Technical Guide to its Discovery and Natural Occurrence
An in-depth guide to the discovery and natural occurrence of Anhydrolutein III for researchers, scientists, and drug development professionals.
Introduction
Anhydrolutein III, systematically known as (3R)-3′,4′-didehydro-β,β-caroten-3-ol, is a carotenoid derived from the dehydration of lutein. Unlike its parent compound, which is widespread in green leafy vegetables, Anhydrolutein III is not typically found in fresh plant materials. Its discovery is linked to the chemical transformation of lutein, and its natural occurrence is primarily a result of metabolic processes or food processing. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to Anhydrolutein III.
Discovery through Partial Synthesis
The first detailed characterization and partial synthesis of Anhydrolutein III were reported in a 1995 study by Khachik et al.[1]. In this seminal work, researchers investigated the dehydration products of lutein. They demonstrated that the treatment of lutein with 2% sulfuric acid in acetone resulted in the formation of three anhydrolutein isomers: Anhydrolutein I, II, and III[1].
The study established that Anhydrolutein III was one of the products of this acid-catalyzed dehydration, with a yield of 19%[1]. While the same study successfully isolated and characterized Anhydrolutein I and II from human plasma, Anhydrolutein III was not detected in the plasma samples analyzed[1]. This suggests that the initial "discovery" of Anhydrolutein III was in the context of a laboratory synthesis from a natural precursor, rather than direct isolation from a biological source.
Chemical Formation of Anhydrolutein Isomers from Lutein
The acid-catalyzed dehydration of lutein proceeds through the removal of a water molecule from the C-3' hydroxyl group and a proton from an adjacent carbon, leading to the formation of a new double bond. The position of this new double bond determines the resulting isomer.
Natural Occurrence
The presence of Anhydrolutein III in natural systems is not as widespread as its parent compound, lutein. Its occurrence is generally attributed to the transformation of lutein.
In Avian Species
While the 1995 Khachik study did not find Anhydrolutein III in human plasma, subsequent research has pointed towards the metabolic formation of anhydroluteins in birds. A notable study by McGraw et al. in 2002 identified 2',3'-anhydrolutein in the plasma, liver, adipose tissue, and egg yolk of zebra finches (Taeniopygia guttata)[2]. This compound was absent from their diet, strongly suggesting that it was metabolically derived from dietary lutein[2]. The researchers proposed that zebra finches possess the metabolic machinery to convert lutein into anhydrolutein[2]. While this study focused on an isomer of Anhydrolutein III, it provides a strong precedent for the natural, metabolic formation of this class of compounds in avian species. Later work by the same research group also reported the presence of 3'-dehydrolutein and 3'-anhydrolutein in the tissues of zebra finches.
In Processed Foods
The formation of anhydroluteins has been observed in cooked vegetables. The acidic environment and heat during cooking can facilitate the dehydration of lutein. For example, Anhydrolutein I and II have been isolated from cooked sorrel. Although the presence of Anhydrolutein III in cooked foods is not as extensively documented, the chemical principles suggest that it could be formed under similar conditions.
Quantitative Data
Quantitative data for Anhydrolutein III in natural sources is scarce. The most definitive quantitative measure comes from the original synthesis study. The relative abundance of a related isomer, 2',3'-anhydrolutein, has been documented in zebra finches.
| Source | Compound | Matrix | Concentration / Yield | Reference |
| In vitro synthesis | Anhydrolutein III | Reaction mixture | 19% yield from lutein | Khachik et al., 1995[1] |
| Zebra Finch (Taeniopygia guttata) | 2',3'-Anhydrolutein | Plasma | Major carotenoid | McGraw et al., 2002[2] |
| Zebra Finch (Taeniopygia guttata) | 2',3'-Anhydrolutein | Liver | Major carotenoid | McGraw et al., 2002[2] |
| Zebra Finch (Taeniopygia guttata) | 2',3'-Anhydrolutein | Adipose Tissue | Present | McGraw et al., 2002[2] |
| Zebra Finch (Taeniopygia guttata) | 2',3'-Anhydrolutein | Egg Yolk | Present | McGraw et al., 2002[2] |
Experimental Protocols
Partial Synthesis of Anhydrolutein III from Lutein
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Reference: Khachik et al., J Chromatogr B Biomed Appl., 1995[1].
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Protocol:
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A solution of crystalline lutein in acetone is prepared.
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An aqueous solution of 2% sulfuric acid is added to the lutein solution.
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The reaction mixture is stirred at room temperature.
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The reaction is monitored by high-performance liquid chromatography (HPLC).
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Once the reaction is complete, the carotenoids are extracted with a mixture of hexane and ether.
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The organic layer is washed with a sodium bicarbonate solution and then with water until neutral.
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The solvent is evaporated under reduced pressure.
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The resulting residue, containing a mixture of Anhydrolutein I, II, and III, is then subjected to semi-preparative HPLC for the isolation and purification of the individual isomers.
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Isolation and Identification Workflow
The general workflow for the isolation and identification of Anhydrolutein III from a biological or synthetic mixture involves extraction followed by chromatographic separation and spectroscopic characterization.
Analytical Techniques for Characterization
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High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase or a silica-based nitrile-bonded column is typically used for the separation of anhydrolutein isomers[1][3].
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UV-Visible Spectroscopy: Used to determine the absorption maxima (λmax) of the purified compounds, which is characteristic of the carotenoid chromophore.
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Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the dehydration of lutein.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the unambiguous structural elucidation of the isomers, including the position of the double bonds[1].
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Circular Dichroism (CD): Used to establish the absolute configuration of the chiral centers[1].
The discovery of Anhydrolutein III is a testament to the intricate chemistry of carotenoids, originating from the acid-catalyzed dehydration of lutein. While its direct isolation from fresh natural sources is not reported, its presence as a metabolic product in avian species and its potential formation in processed foods highlight its relevance in biological and food science. Further research is warranted to fully elucidate the metabolic pathways leading to its formation in different organisms and to quantify its presence in various biological and food matrices. The detailed experimental protocols for its synthesis and characterization provide a solid foundation for future investigations into the biological activities and potential applications of this unique carotenoid.
References
- 1. Isolation, structural elucidation, and partial synthesis of lutein dehydration products in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anhydrolutein in the zebra finch: a new, metabolically derived carotenoid in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structural elucidation of the geometrical isomers of lutein and zeaxanthin in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
